molecular formula C14H18N2O4S B2493670 N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide CAS No. 2034306-01-7

N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide

Cat. No.: B2493670
CAS No.: 2034306-01-7
M. Wt: 310.37
InChI Key: APWZPMHDLSWLND-UHFFFAOYSA-N
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Description

N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37. The purity is usually 95%.
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Scientific Research Applications

Backbone-Constrained Analogues

The synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting with 4R-hydroxy-l-proline, reveals the framework of an embedded γ-amino butyric acid (GABA). This method allows for the creation of backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin, suggesting potential applications in the development of new therapeutic agents with improved pharmacological profiles (Garsi et al., 2022).

Extension of Antibacterial Spectrum

The compound CP-45,899, structurally related to the target compound, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases. In the presence of CP-45,899, beta-lactams like ampicillin can inhibit the growth of resistant bacteria containing beta-lactamases. This suggests the potential application of N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide in extending the antibacterial spectrum of beta-lactams, particularly in combating resistant bacterial strains (English et al., 1978).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For 2-oxa-5-azabicyclo[2.2.1]heptane, it’s classified as a dangerous compound with hazard statements H314 (causes severe skin burns and eye damage) .

Properties

IUPAC Name

N-[4-methyl-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-9-3-4-13(15-10(2)17)14(5-9)21(18,19)16-7-12-6-11(16)8-20-12/h3-5,11-12H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZPMHDLSWLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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